Crosslinking Density vs. Homobifunctional NHS-Ester Crosslinkers
In crosslinking mass spectrometry (CLMS) analysis of human serum albumin (HSA), sulfo-SDA produced an average of 2.5 crosslinked residue pairs per residue, compared to 0.07 links per residue for conventional homobifunctional NHS-ester crosslinkers such as BS3 [1]. This represents an approximately 36-fold increase in usable distance constraints from a single experiment, enabling de novo domain structure computation with RMSD values of 2.53 Å (purified protein) and 3.38 Å (crude serum) to the crystal structure [2].
| Evidence Dimension | Crosslinking density (identified crosslinked residue pairs per residue) |
|---|---|
| Target Compound Data | 2.5 links per residue (sulfo-SDA) |
| Comparator Or Baseline | 0.07 links per residue (homobifunctional NHS-ester, BS3/DSS) |
| Quantified Difference | ~36-fold increase |
| Conditions | Human serum albumin (HSA), purified protein and crude human blood serum, CLMS workflow |
Why This Matters
Higher crosslinking density directly determines whether de novo protein structure determination is feasible; sulfo-SDA's ~36-fold advantage over BS3 is the difference between obtaining actionable structural models versus insufficient data.
- [1] Belsom, A., Mudd, G., Giese, S., Auer, M., & Rappsilber, J. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(10), 5319–5324. View Source
- [2] Belsom, A., Schneider, M., Fischer, L., Brock, O., & Rappsilber, J. (2016). Serum Albumin Domain Structures in Human Blood Serum by Mass Spectrometry and Computational Biology. Molecular & Cellular Proteomics, 15(3), 1105–1116. View Source
